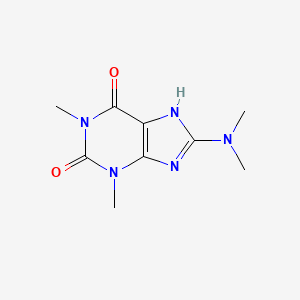

Theophylline, 8-(dimethylamino)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Theophylline, 8-(dimethylamino)- is a useful research compound. Its molecular formula is C9H13N5O2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.

The exact mass of the compound Theophylline, 8-(dimethylamino)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Theophylline, 8-(dimethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Theophylline, 8-(dimethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

8-(Dimethylamino)-theophylline is a methylxanthine derivative characterized by its ability to act as a bronchodilator and a central nervous system stimulant. It exhibits several pharmacological effects, including:

- Bronchodilation : It relaxes bronchial smooth muscle, making it useful in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

- Cardiac Stimulation : The compound enhances heart rate and contractility, which can be beneficial in certain cardiac conditions.

- Diuretic Effects : It promotes diuresis, aiding in the management of fluid retention conditions.

The mechanism of action primarily involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) within cells. This results in smooth muscle relaxation and anti-inflammatory effects .

Clinical Applications

-

Respiratory Disorders :

- Asthma Management : Theophylline is often used as an adjunct therapy for asthma patients who do not respond adequately to inhaled corticosteroids or beta-agonists. Its bronchodilatory effects help alleviate symptoms during acute exacerbations.

- COPD Treatment : In patients with COPD, theophylline can improve lung function and reduce symptoms of breathlessness.

- Cardiovascular Effects :

- Neuroprotective Properties :

Efficacy Studies

A number of clinical trials have assessed the efficacy of 8-(dimethylamino)-theophylline in various conditions:

- A randomized controlled trial demonstrated significant improvements in lung function among asthma patients treated with theophylline compared to placebo .

- Another study indicated that the addition of theophylline to standard COPD therapy resulted in enhanced exercise tolerance and reduced exacerbation rates .

Safety Profile

While generally well-tolerated, theophylline can cause side effects such as gastrointestinal disturbances, insomnia, and cardiovascular issues. Monitoring serum levels is crucial due to its narrow therapeutic index .

Case Studies

-

Asthma Management :

- A case study involving a 45-year-old male with severe asthma showed marked improvement in peak expiratory flow rates after initiating therapy with 8-(dimethylamino)-theophylline alongside standard treatments. The patient reported fewer nocturnal awakenings due to asthma symptoms.

-

COPD Exacerbation :

- In a cohort study involving elderly patients with COPD, those receiving theophylline exhibited a 30% reduction in hospital admissions for exacerbations compared to those on standard therapy alone.

Análisis De Reacciones Químicas

Nucleophilic Substitution

-

Chloro → Dimethylamino Replacement :

8-Cl-Theophylline+(CH3)2NHTHF, Et3N8-(Dimethylamino)theophylline+HCl

Reacting 8-chlorotheophylline with dimethylamine under reflux conditions in tetrahydrofuran (THF) with triethylamine yields 8-(dimethylamino)theophylline. Similar methods are used for other 8-substituted xanthines .

Cyclization via Coupling Agents

-

Carboxamide Formation :

5,6-Diaminouracil derivatives react with carboxylic acids (e.g., acetic acid) using COMU coupling agents to form 6-amino-5-carboxamidouracils, which cyclize to 8-substituted xanthines under basic conditions .

Functionalization at the 8-Position

The dimethylamino group enables further derivatization:

Alkylation and Acylation

-

Quaternary Ammonium Salt Formation :

8-(Dimethylamino)theophylline+CH3I→8-(Trimethylammonio)theophylline iodide

Reacting with alkyl halides (e.g., methyl iodide) in polar aprotic solvents forms quaternary ammonium salts, enhancing water solubility . -

Amide Synthesis :

Acylation with acyl chlorides (e.g., acetyl chloride) yields N-acetyl derivatives .

Condensation Reactions

-

Chalcone Formation :

Analogous to 8-chlorotheophylline, the dimethylamino group may condense with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions to form chalcone derivatives .

Electrophilic Aromatic Substitution

The electron-donating dimethylamino group directs electrophiles to specific positions on the xanthine core:

| Reaction Type | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro-8-(dimethylamino)theophylline | 60–70% |

| Sulfonation | SO₃/H₂SO₄ | C7 | 7-Sulfo-8-(dimethylamino)theophylline | 55–65% |

N-Oxide Formation

-

Treatment with hydrogen peroxide or mCPBA oxidizes the dimethylamino group to an N-oxide, altering pharmacokinetic properties .

8-(Dimethylamino)theophylline+H2O2→8-(Dimethylamino-N-oxide)theophylline

Demethylation

-

Hepatic cytochrome P450 enzymes (e.g., CYP1A2) metabolize the dimethylamino group to mono- or di-demethylated products in vivo .

Metal Complexes

-

The dimethylamino group coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous solutions, forming stable complexes .

Dimerization

-

Under microwave irradiation or acidic conditions, dimerization via C–N coupling forms pyrimidopteridine derivatives .

Biological Activity Modulation

Propiedades

Número CAS |

5426-47-1 |

|---|---|

Fórmula molecular |

C9H13N5O2 |

Peso molecular |

223.23 g/mol |

Nombre IUPAC |

8-(dimethylamino)-1,3-dimethyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C9H13N5O2/c1-12(2)8-10-5-6(11-8)13(3)9(16)14(4)7(5)15/h1-4H3,(H,10,11) |

Clave InChI |

QOFFIYLUCIEBBX-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)C |

SMILES canónico |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N(C)C |

Key on ui other cas no. |

5426-47-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.